ジフェニルスルホン

概要

説明

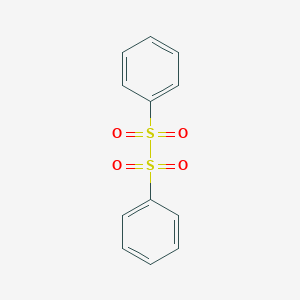

Diphenyl disulfone is an organosulfur compound with the chemical formula (C_{12}H_{10}O_{4}S_{2}). It is a white solid that is soluble in organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a high-temperature solvent and in the synthesis of other chemical compounds.

科学的研究の応用

Diphenyl disulfone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a high-temperature solvent for processing rigid polymers.

Biology: It is used in the study of sulfur-containing compounds and their biological activities.

Industry: It is used in the production of polymers, resins, and other industrial materials.

作用機序

Target of Action

Diphenyl disulfone, also known as Dapsone, primarily targets bacterial synthesis of dihydrofolic acid . It competes with para-aminobenzoate for the active site of dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Dapsone inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthase . This competition inhibits nucleic acid synthesis, thereby preventing bacterial growth . The sulfonamide group of antibacterial drugs also works in this way .

Biochemical Pathways

The primary biochemical pathway affected by Dapsone is the synthesis of dihydrofolic acid . By inhibiting this pathway, Dapsone prevents the formation of folic acid, a vital component for bacterial DNA synthesis and cell division . This inhibition ultimately leads to the death of the bacteria .

Pharmacokinetics

Dapsone has a bioavailability of 70 to 80% and is primarily metabolized in the liver, mostly through CYP2E1-mediated processes . It has a protein binding capacity of 70 to 90% and an elimination half-life of 20 to 30 hours . The primary route of excretion is through the kidneys .

Result of Action

The molecular and cellular effects of Dapsone’s action primarily involve the inhibition of bacterial growth. By preventing the synthesis of dihydrofolic acid, Dapsone disrupts bacterial DNA synthesis and cell division, leading to bacterial death .

生化学分析

Biochemical Properties

It is known to be soluble in organic solvents , which suggests it may interact with lipid-based structures within cells

Cellular Effects

Given its solubility in organic solvents , it may influence cell function by interacting with lipid membranes or lipid-based cellular components

Molecular Mechanism

It is produced by the sulfonation of benzene with sulfuric acid and oleum , suggesting it may interact with other molecules through sulfone groups

準備方法

Synthetic Routes and Reaction Conditions: Diphenyl disulfone can be synthesized through several methods. One common method involves the oxidation of diphenyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields diphenyl disulfone as the primary product.

Industrial Production Methods: In industrial settings, diphenyl disulfone is produced by the sulfonation of benzene with sulfuric acid and oleum. This process involves the formation of benzenesulfonic acid as an intermediate, which is then further reacted to produce diphenyl disulfone. Another method involves the reaction of benzenesulfonyl chloride with benzene .

化学反応の分析

Types of Reactions: Diphenyl disulfone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: It can be reduced to form diphenyl sulfide.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Diphenyl sulfide.

Substitution: Substituted diphenyl disulfone derivatives.

類似化合物との比較

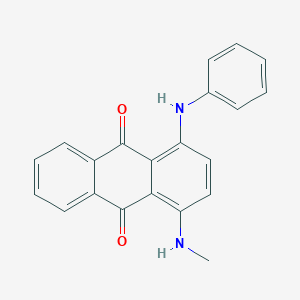

Diphenyl Sulfone: An organosulfur compound with the formula (C_{12}H_{10}O_{2}S). It is used as a high-temperature solvent and in the synthesis of other chemical compounds.

Dapsone (4,4’-Diaminodiphenyl Sulfone): An antibiotic used in the treatment of leprosy and other bacterial infections.

Comparison:

Diphenyl Disulfone vs. Diphenyl Sulfone: Diphenyl disulfone contains two sulfur atoms, whereas diphenyl sulfone contains only one. This difference in structure leads to variations in their chemical reactivity and applications.

Diphenyl Disulfone vs. Dapsone: While both compounds contain sulfur, dapsone has additional amino groups that confer antibacterial properties.

特性

IUPAC Name |

benzenesulfonylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S2/c13-17(14,11-7-3-1-4-8-11)18(15,16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJVMJWCNFOERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146273 | |

| Record name | Diphenyl disulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-06-0 | |

| Record name | Diphenyl disulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl disulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl disulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL DISULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9F86432DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

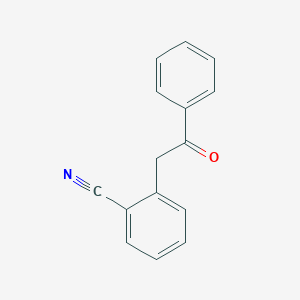

Q1: What is the molecular structure of diphenyl disulfone and what are the key bond lengths observed in its crystal structure?

A1: Diphenyl disulfone (C12H10O4S2) features a sulfur-sulfur bond flanked by two sulfonyl groups, each connected to a phenyl ring. X-ray diffraction studies revealed the following average bond lengths: * S-S: 2.193 Å []* S=O: 1.428 Å []* S-C: 1.753 Å []

Q2: How does diphenyl disulfone behave upon exposure to UV light?

A2: Irradiating diphenyl disulfone with UV light triggers its decomposition, yielding a pair of phenylsulfonyl radicals. This photolysis process leads to the formation of various products, including arenesulfonic acids, arenesulfonic anhydrides, thiolsulfonates, diaryl sulfones, biaryls, and sulfur dioxide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)